molecular formula C8H6O2 B079771 Benzofuran-5-ol CAS No. 13196-10-6

Benzofuran-5-ol

Cat. No. B079771
CAS RN: 13196-10-6
M. Wt: 134.13 g/mol
InChI Key: IZFOPMSVNDORMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzofuran-5-ol and its derivatives can be synthesized through various chemical reactions. One approach involves cascade reactions that efficiently produce 2-benzofuran-2-ylacetamides starting from 1-(2-allyloxyaryl)-2-yn-1-ols, amines, and CO in the presence of catalytic amounts of PdI2, demonstrating a sequential homobimetallic catalysis concept (Gabriele et al., 2007). Additionally, the synthesis and characterization of a benzofuran derivative, namely 5-(5-methyl-benzofuran-3-ylmethyl)-3H-[1, 3, 4] oxadiazole-2-thione (5MBOT), have been reported, including FT-IR, FT-Raman, 1H NMR, 13C NMR, and UV spectral studies, alongside density functional theory (DFT) calculations (Hiremath et al., 2018).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives like 5MBOT has been analyzed through spectroscopic methods and DFT calculations, providing insights into the vibrational modes, chemical shifts, and absorption maxima. These studies reveal the charge transfer within the molecule and identify optoelectronic properties relevant for applications in organic electronics (Hiremath et al., 2018).

Chemical Reactions and Properties

Benzofuran-5-ol derivatives have shown significant antifungal activity against various species, suggesting their potential as antifungal agents. The structure-activity relationship indicates that specific substitutions on the benzofuran ring enhance their antifungal properties (Ryu et al., 2010).

Physical Properties Analysis

The synthesis and photophysical properties of benzofuran derivatives, including absorption and fluorescence maxima in different solvents, have been explored. DFT and molecular dynamics (MD) simulations have been used to assess their potential in organic electronics, highlighting their optoelectronic properties and interaction with water molecules (Maridevarmath et al., 2019).

Chemical Properties Analysis

The chemical reactivity and properties of benzofuran derivatives have been studied through various spectroscopic techniques and computational methods. For instance, the investigation of 5MBOT revealed its reactivity, optoelectronic properties, and antifungal activity potential, supported by DFT calculations and MD simulations (Hiremath et al., 2018). Another study focused on the structural and spectroscopic characterization of 2-(5-methyl-1-benzofuran-3-yl) acetic acid, discussing its monomer and dimer forms, nonlinear optical properties, and drug likeness properties through experimental and computational analyses (Hiremath et al., 2019).

Scientific Research Applications

  • Antifungal Activity : Benzofuran-5-ol derivatives have shown promising antifungal activity against various species, including Candida, Aspergillus, and Cryptococcus neoformans, suggesting their potential as antifungal agents (Ryu et al., 2010).

  • Potential Psychoactive Effects : Some derivatives, such as 5-APB, have been reported to produce stimulant and entactogenic effects, similar to other psychoactive substances (Stańczuk et al., 2013).

  • Broad Biological Activity : Benzofuran derivatives display a wide range of biological activities, including anti-cancer, anti-tubercular, anti-diabetic, anti-Alzheimer, and anti-inflammatory properties. They are also used in pharmaceuticals, agriculture, and polymers (Dawood, 2019).

  • Natural Product Sources and Drug Prospects : Natural benzofuran compounds exhibit strong anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Recent discoveries include macrocyclic benzofuran compounds with anti-hepatitis C virus activity and potential as therapeutic drugs for hepatitis C (Miao et al., 2019).

  • Antimicrobial Agents : Benzofuran derivatives have been identified as potential structures for developing new antimicrobial agents. Some derivatives are used in treating skin diseases like cancer and psoriasis (Hiremathad et al., 2015).

  • Photophysical and Chemical Studies : The synthesis and study of specific benzofuran derivatives like (5-methyl-benzofuran-3-yl)-acetic acid hydrazide have provided insights into their potential applications in luminescence materials, fluorescent probes, and non-linear optical materials (Maridevarmath et al., 2019).

  • Sensor Applications : Benzofuran derivatives have been used in developing sensitive sensors for the simultaneous determination of neurotransmitters like norepinephrine and serotonin (Mazloum‐Ardakani & Khoshroo, 2014).

  • Cytotoxic Activities : Certain benzofuran derivatives exhibit cytotoxic properties, making them potential candidates for cancer treatment (Ma et al., 2017).

  • Binding Profiles for MDMA Analogues : Benzofuran derivatives have been studied for their binding profiles as analogues of MDMA, indicating potential use in PTSD treatment (Shimshoni et al., 2016).

  • Radioiodination and Biodistribution Studies : Benzofuran derivatives have been synthesized and radioiodinated for potential use as brain imaging agents in diagnosing Alzheimer's disease (Labib, 2013).

Safety And Hazards

Benzofuran-5-ol is intended for research and development use only and is not recommended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Benzofuran compounds, including Benzofuran-5-ol, have attracted considerable attention due to their biological activities and potential applications in drug invention and development . Future research may focus on developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

properties

IUPAC Name

1-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFOPMSVNDORMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470002
Record name Benzofuran-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-5-ol

CAS RN

13196-10-6
Record name Benzofuran-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 5-methoxybenzofuran (1) (0.50 g, 3.38 mmol) in dichloromethane (15 mL), boron tribromide (16.87 mL, 16.87 mmol, 1M solution in dichloromethane) was added slowly at 0° C. The reaction mixture was warmed to room temperature and stirred for 4 hours. The reaction mixture was then cooled to 0° C., quenched with aqueous saturated NaHCO3 solution and extracted with dichloromethane (3×50 mL). The combined organic extracts were washed with brine (25 mL), dried over Na2SO4, and concentrated under reduced pressure to give compound (2) as an off white solid (300 mg) which was used in the next step without further purification.
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Synthesis routes and methods II

Procedure details

5-Methoxybenzofuran was treated with 2,4,5-collidine and LiI at 170° C. to provide benzofuran-5-ol, which was reacted with 2-chloroethyl-p-toluenesulfonate and Cs2CO3 to give 5-(2-chloroethoxy)-1-benzofuran.
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
CK Ryu, AL Song, JY Lee, JA Hong, JH Yoon… - Bioorganic & medicinal …, 2010 - Elsevier
… Benzofuran-5-ol derivatives were synthesized and tested for in vitro antifungal activity against Candida, Aspergillus species, and Cryptococcus neoformans. Among them tested, many …
Number of citations: 69 www.sciencedirect.com
JM Grisar, FN Bolkenius, MA Petty… - Journal of medicinal …, 1995 - ACS Publications
… The 2,3-dihydro-lbenzofuran-5-ol analogue 2 has been shown to be more potent than 1 in the … and evaluation of amino derivatives of 2,3-dihydro-l-benzofuran-5-ol shown in Table 1. …
Number of citations: 66 pubs.acs.org
C Liang, M Sun, X Shen, C Shan, W Wang… - … Process Research & …, 2021 - ACS Publications
… 3-Methyl-benzofuran-5-ol and its use in perfume compositions. Patent EP2862918A1, 2015. … 3-Methyl-benzofuran-5-ol and its use in perfume compositions. Patent EP2862918A1, 2015. …
Number of citations: 1 pubs.acs.org
EP Silva, JM David, JP David, GHT Garcia, MT Silva - Química Nova, 2020 - SciELO Brasil
… ]-dihydro-1-benzofuran-5-ol, 2-[(10’Z)-tridec-10’-enyl]-dihydro-1-benzofuran-5-ol and 2-[(10’Z)-pentadec-10’-enyl]-dihydro-1-benzofuran-5-ol, respectively. These compounds present …
Number of citations: 4 www.scielo.br
GDWF Kapche, D Amadou, P Waffo-Teguo… - Planta …, 2011 - thieme-connect.com
The chemical investigation of the twigs of Morus mesozygia resulted in the isolation of three new prenylated 2-arylbenzofurans, named moracin KM, LM, and SC (1–3), nine known 2-…
Number of citations: 22 www.thieme-connect.com
EN Shepelenko, AV Tsukanov, YV Revinskii… - Russian Journal of …, 2007 - Springer
… By contrast, 6-nitro4-[3,4-(1,4,7,10,13-pentaoxatridecane-1,13-diyl)phenyliminomethyl]-2,3-diphenyl-1-benzofuran-5-ol (IIe) showed a high sensitivity to alkali and alkalineearth metal …
Number of citations: 14 link.springer.com
L Thanh Huong, P Anh Thu, P Thi Dao… - Chemistry & …, 2021 - Wiley Online Library
In this study, the following compounds were isolated from the dichloromethane fraction of the stems of Amomum longiligulare and then characterized: a new benzofuran, namely, …
Number of citations: 2 onlinelibrary.wiley.com
MD Collini, DH Kaufman, ES Manas, HA Harris… - Bioorganic & medicinal …, 2004 - Elsevier
… In conclusion, placing various groups at the 7-position of 2-(4-hydroxy-phenyl)-benzofuran-5-ol 2 to mimic the 5-OH of genistein resulted in compounds that were more potent as well as …
Number of citations: 56 www.sciencedirect.com
CC Rowe, G Jones, V Doré, S Pejoska… - Journal of Nuclear …, 2016 - Soc Nuclear Med
… 2-[2- 18 F-fluoro-6-(methylamino)-3-pyridinyl]-1-benzofuran-5-ol ( 18 F-NAV4694, formerly known as AZ4694) is an Aβ imaging radiopharmaceutical that has imaging characteristics …
Number of citations: 83 jnm.snmjournals.org
MA Petty, P Poulet, A Haas, IJ Namer… - European journal of …, 1996 - Elsevier
… In the present study the effects of free radical suppression with MDL 74,180 ~~,3-dihy~o-2,2,4,6,7-pentamethyl-3-(4-mylI-benzofuran-5-ol dihydrochloride), an cr-tocopherol analogue …
Number of citations: 61 www.sciencedirect.com

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